molecular formula C18H23NO2 B2985619 2-(2-(Dibenzylamino)ethoxy)ethanol CAS No. 136533-09-0

2-(2-(Dibenzylamino)ethoxy)ethanol

Cat. No. B2985619
CAS RN: 136533-09-0
M. Wt: 285.387
InChI Key: QLMUDNFDCHOWRU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-(Dibenzylamino)ethoxy)ethanol” are not fully detailed in the available sources. The molecular weight of the compound is 285.38 . Other properties such as density, boiling point, and melting point are not specified .

Scientific Research Applications

1. Catalysis and Chemical Reactions

  • Ethanol, a related compound, is studied for its catalytic activity in dehydration reactions, where aluminas and silica-aluminas are used as catalysts. The conversion of ethanol demonstrates the potential of related ethoxy compounds in similar catalytic processes (Phung et al., 2014).
  • Ethanol adsorption and its reactions on various catalysts, including Au nanoparticles, suggest that similar ethoxy compounds like 2-(2-(Dibenzylamino)ethoxy)ethanol could be relevant in catalysis and decomposition studies (Gazsi et al., 2011).

2. Synthesis of Heterocyclic Compounds

  • Studies on the synthesis of Norphenylephrine derivatives, which involve similar chemical structures, highlight the role of ethoxy-based compounds in the synthesis of complex heterocyclic compounds (Kametani et al., 1970).

3. Polymer and Materials Science

  • The synthesis of poly(propylene oxide) copolymers using ethoxy ethyl glycidyl ether, a compound structurally related to 2-(2-(Dibenzylamino)ethoxy)ethanol, demonstrates its potential application in the creation of novel polymers and materials (Schoemer & Frey, 2012).

4. Biochemical and Environmental Studies

  • The metabolism of lignin model compounds by Phanerochaete chrysosporium, which includes ethoxy compounds, provides insight into biochemical processes and potential environmental applications (Enoki et al., 1980).

5. Electrochemistry

  • The electrochemical behavior of compounds like 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide and its derivatives in ethanol–acetonitrile solutions suggests potential applications of similar ethoxy compounds in electrochemistry and battery technologies (Caram et al., 1994).

properties

IUPAC Name

2-[2-(dibenzylamino)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c20-12-14-21-13-11-19(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMUDNFDCHOWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Dibenzylamino)ethoxy)ethanol

Synthesis routes and methods

Procedure details

A mixture of 50 g (475.56 mmol) of 2-(2-amino-ethoxy)ethanol and 144.6 g (1.046 mol) of potassium carbonate in 600 ml of EtOH/60 ml of water is heated to 60° C. To this mixture is added dropwise within one hour 178.95 g (1.046 mol) of benzyl bromide and then the mixture is refluxed for 2 hours, evaporated under vacuum, the residue taken up with 1 liter of methylene chloride, and filtered off from the salts. The filtrate is concentrated under vacuum and purified by flash chromatography (silica gel/mobile phase: methylene chloride/hexane/acetone: 10/5/1).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
144.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
178.95 g
Type
reactant
Reaction Step Two

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